Tritylolmesartan medoxomil
Description
Structure
2D Structure
Properties
IUPAC Name |
(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 5-(2-hydroxypropan-2-yl)-2-propyl-3-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H44N6O6/c1-5-17-41-49-43(47(3,4)57)42(45(55)58-31-40-32(2)59-46(56)60-40)53(41)30-33-26-28-34(29-27-33)38-24-15-16-25-39(38)44-50-51-52-54(44)48(35-18-9-6-10-19-35,36-20-11-7-12-21-36)37-22-13-8-14-23-37/h6-16,18-29,57H,5,17,30-31H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJOPLMOXIPGJIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN=NN4C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)C(=O)OCC8=C(OC(=O)O8)C)C(C)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H44N6O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70162785 | |
| Record name | Tritylolmesartan medoxomil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70162785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
800.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144690-92-6 | |
| Record name | Tritylolmesartan medoxomil | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=144690-92-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tritylolmesartan medoxomil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144690926 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tritylolmesartan medoxomil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70162785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 4-(2-hydroxypropan-2-yl)-2-propyl-1-{[2'-(1-trityl-1H-tetrazol-5-yl)biphenyl-4-yl]methyl}-1H-imidazole-5-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.881 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRITYLOLMESARTAN MEDOXOMIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8591TIT360 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis and Manufacturing Processes of Tritylolmesartan Medoxomil
Established Synthetic Routes to Tritylolmesartan Medoxomil
The established synthesis of this compound is a multi-step process that involves key chemical transformations.
Alkylation Reactions in this compound Synthesis
A pivotal step in the synthesis is the N-alkylation of an imidazole (B134444) ethyl ester derivative with 4-[2-(trityltetrazol-5-yl)phenyl]benzyl bromide. nih.gov This reaction is typically carried out in a polar aprotic solvent such as N,N-dimethylacetamide (DMA) in the presence of a base. google.comnih.gov The choice of base and reaction conditions is critical to minimize the formation of impurities. nih.gov
Initial methods employed bases like potassium tert-butoxide. nih.gov However, subsequent process development has explored the use of other bases, such as anhydrous potassium carbonate with a reduced particle size, to improve reaction efficiency and yield. nih.gov One of the challenges in this step is controlling the formation of impurities arising from ester hydrolysis and detritylation of the starting materials and the product. nih.gov
A significant advancement has been the development of a one-pot, three-component assembly where the alkylation is the first of three sequential reactions. nih.gov This approach starts with commercially available ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate, 5-(4'-(bromomethyl)-[1,1'-biphenyl]-2-yl)-1-trityl-1H-tetrazole, and 4-(chloromethyl)-5-methyl-1,3-dioxol-2-one. nih.gov
| Starting Material | Reagent | Base | Solvent | Product |
| Imidazole ethyl ester derivative (2) | 4-[2-(trityltetrazol-5-yl)phenyl]benzyl bromide (3) | Anhydrous K2CO3 | N,N-Dimethylacetamide (DMA) | Trityl Olmesartan (B1677269) Ethyl Ester (4) |
| Ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate | 5-(4'-(bromomethyl)-[1,1'-biphenyl]-2-yl)-1-trityl-1H-tetrazole | Lithium hydroxide (B78521) hydrate | N,N-dimethylacetamide | Trityl olmesartan ethyl ester |
Table 1: Examples of Alkylation Reactions in this compound Synthesis
Hydrolysis and Esterification Steps in this compound Production
Following the N-alkylation to form trityl olmesartan ethyl ester, the next step involves the hydrolysis of the ethyl ester to form the corresponding carboxylic acid, referred to as trityl olmesartan. nih.govgoogle.com This saponification is typically achieved using an alkali metal hydroxide. nih.gov Early methods for this hydrolysis were reported to suffer from low yields and difficulties in extraction. nih.gov
The resulting trityl olmesartan is then esterified with 4-chloromethyl-5-methyl-1,3-dioxol-2-one (medoxomil chloride) to yield this compound. nih.govgoogle.com The efficiency of this esterification can be influenced by the choice of solvent and the presence of catalysts. For instance, carrying out the esterification in N,N-dimethylacetamide with a catalytic amount of sodium iodide (NaI) has been shown to provide a high yield and purity of trityl olmesartan medoxomil. nih.gov The use of NaI helps to minimize side reactions such as ester hydrolysis and detritylation. nih.gov
| Intermediate | Reagent | Catalyst/Base | Solvent | Product |
| Trityl Olmesartan Ethyl Ester | Alkali metal hydroxide | - | - | Trityl Olmesartan |
| Trityl Olmesartan | 4-chloromethyl-5-methyl-1,3-dioxol-2-one | NaI (catalytic) | N,N-Dimethylacetamide | This compound |
| Trityl olmesartan salt (5) | 4-chloromethyl-5-methyl-1,3-dioxolene-2-one (7) | Lithium hydroxide hydrate | N,N-dimethylacetamide | This compound (6) |
Table 2: Key Hydrolysis and Esterification Reactions
Detritylation Processes in Olmesartan Medoxomil Preparation from this compound
The final step in the synthesis of olmesartan medoxomil is the removal of the trityl protecting group from this compound. nih.gov This deprotection is an acid-catalyzed hydrolysis reaction. nih.govgoogle.com A common method involves treating this compound with aqueous acetic acid. nih.gov The byproduct of this reaction is trityl alcohol, which can be removed by filtration. nih.gov
The efficiency of the detritylation step is crucial for obtaining high-purity olmesartan medoxomil. google.com Following the acidic treatment, the product is typically extracted into an organic solvent like methylene (B1212753) chloride and then isolated. nih.gov Purification of the final product can be achieved through recrystallization. nih.gov
| Starting Material | Reagent | Solvent | Product |
| This compound (7) | 75% v/v aqueous acetic acid | - | Olmesartan Medoxomil (1) |
| Wet crystals of trityl olmesartan medoxomil | - | - | Crystals of olmesartan medoxomil |
Table 3: Detritylation of this compound
Novel Synthetic Methodologies for this compound
To enhance the efficiency and cost-effectiveness of manufacturing, significant efforts have been directed towards developing novel synthetic methodologies, with a particular focus on one-pot processes.
One-Pot Synthesis Innovations for this compound
Another innovative one-pot approach involves the hydrolysis of the ethyl ester, esterification with a medoxomil derivative, and a subsequent cycloaddition reaction to form the tetrazole ring, although detailed experimental support for this specific sequence may be limited. google.com These one-pot methodologies represent a significant improvement over traditional multi-step syntheses, providing a solid foundation for the industrial production of this key pharmaceutical intermediate. nih.gov
| Key Features | Advantages | Reported Yield | Reported Purity |
| Three-component assembly in a single pot nih.gov | Drastic reduction of unit operations, single reaction solvent, reduced solvent volume nih.gov | 72-75% over three steps nih.gov | Up to 97.5% by HPLC nih.gov |
| Sequential alkylation, hydrolysis, and esterification without intermediate isolation google.comgoogleapis.com | Simple, cost-effective, less solvent and base usage google.com | 72% googleapis.com | 96.3 area % by HPLC googleapis.com |
Table 4: Comparison of One-Pot Synthesis Innovations for this compound
Deuterium (B1214612) Incorporation Strategies in this compound Analogs for Research Applications
The synthesis of deuterated analogs of this compound is crucial for research applications, particularly in pharmacokinetic studies. Deuterium labeling, the substitution of hydrogen with its heavier isotope deuterium, provides a valuable tool for tracking the metabolic fate of the drug without altering its fundamental chemical properties.
One prominent strategy for deuterium incorporation involves a trityl protection-deprotection method. This technique can be adapted for the synthesis of deuterated analogs. For instance, deuterium labeling at the 1,1,1,3,3,3-hexadeuterio-2-hydroxypropan-2-yl moiety is achieved through an acid-mediated hydrogen-deuterium exchange. A key patent, CN102584804A, describes a process where this compound is treated with a mixture of ethyl acetate (B1210297) and diluted hydrochloric acid. This process can achieve a deuterium incorporation efficiency of over 90% under controlled temperatures of 15–45°C.
The use of deuterated internal standards, such as deuterated olmesartan, is recommended by regulatory agencies for reliable bioanalytical methods. High-performance liquid chromatography-mass spectrometry (HPLC-MS) methods using these standards have demonstrated accuracy and precision in determining olmesartan concentrations in human plasma.
Following deuteration, the trityl group is removed. This deprotection step often involves washing with a solvent like toluene (B28343) to remove triphenylcarbinol byproducts. Subsequent crystallization, for example in an acetone (B3395972)/water mixture at a controlled pH, yields the final deuterated product with high purity.
Table 1: Deuterium Incorporation Parameters
| Parameter | Details | Reference |
|---|---|---|
| Strategy | Trityl protection-deprotection | |
| Reagents | Ethyl acetate, Hydrochloric acid (6.4–10% v/v) | |
| Temperature | 15–45°C | |
| Incorporation Efficiency | >90% | |
| Deprotection Byproduct Removal | Toluene washes |
| Final Product Purity | 89.5–98.75% | |
Process Optimization and Scalability in this compound Manufacturing
Optimizing the manufacturing process of this compound is essential for achieving high yields, minimizing costs, and ensuring the process is scalable for industrial production.
Several strategies have been developed to enhance the yield of this compound. A significant advancement is the development of a one-pot, three-component assembly process. This method, starting from commercially available intermediates, can provide a 72-75% yield of this compound over three steps, which translates to an average yield of about 90% per synthetic step on a 300g scale. This one-pot synthesis is lauded for its simplicity and the high purity of the resulting product (up to 97.5% by HPLC).
Modifications to the N-alkylation step have also proven effective in boosting yields. One such modification involves the use of anhydrous potassium carbonate (K2CO3) with a reduced particle size (200 mesh). This, combined with an optimized isolation procedure, can lead to a 90% yield of the intermediate, Trityl Olmesartan Ethyl Ester.
Furthermore, the choice of catalyst during esterification plays a crucial role. The use of a catalytic amount of sodium iodide (NaI) (3% w/w) instead of a base has been shown to minimize the hydrolysis of the ester and the detritylation of the compound, thereby reducing impurity formation and increasing the yield of highly pure Trityl Olmesartan Medoxomil to 90%.
| Catalytic Esterification | Use of 3% (w/w) NaI | 90% | |
The selection of an appropriate solvent is critical for optimizing the synthesis of this compound, influencing reaction rates, yields, and purity. Polar aprotic solvents are commonly employed in the synthesis.
N,N-Dimethylacetamide (DMAC) has been identified as a highly suitable solvent, particularly in the N-alkylation step and in the esterification process when used with catalytic NaI. Studies on the solubility of N-Trityl olmesartan ethyl ester have shown it to be highest in cyclohexanone, followed by DMAC and toluene, making these solvents good candidates for purification and recrystallization processes.
Table 3: Solubility of N-Trityl Olmesartan Ethyl Ester in Various Solvents at 318.15 K
| Solvent | Mole Fraction Solubility (x 10⁻²) | Reference |
|---|---|---|
| Cyclohexanone | 2.110 | |
| N,N-Dimethylacetamide (DMAC) | 1.476 | |
| Toluene | 1.237 | |
| Ethyl Acetate | 0.6993 | |
| N,N-Dimethylformamide (DMF) | 0.5527 |
The industrial viability of this compound production hinges on developing processes that are not only high-yielding and pure but also cost-effective and environmentally friendly. A major driver of cost reduction is the simplification of the manufacturing process by avoiding multiple isolation and purification steps.
The one-pot synthesis method provides a solid foundation for industrial production by significantly reducing unit operations and the use of organic solvents. This streamlined process is more economical and efficient compared to methods requiring the isolation of intermediates.
Identification and Characterization of Process-Related Impurities in this compound
Regioisomeric Impurities of this compound and Olmesartan Medoxomil (e.g., N-1 and N-2 Medoxomil Derivatives)
During the process development for the synthesis of olmesartan medoxomil, two significant regioisomeric process-related impurities have been identified as the N-1 and N-2-(5-methyl-2-oxo-1,3-dioxolen-4-yl)methyl derivatives of olmesartan medoxomil. nih.govmdpi.com Notably, the N-2 isomer of olmesartan dimedoxomil is considered a novel impurity. nih.govmdpi.com These impurities have been observed in the final API at levels ranging from 0.03% to 0.18% for the N-1 isomer and 0.02% to 0.13% for the N-2 isomer. mdpi.com
A crucial finding in the study of these intermediates is the structural elucidation of N-tritylated compounds. X-ray diffraction studies have revealed that the trityl protecting group on the tetrazole ring is attached to the N-2 nitrogen atom, not the N-1 position as previously reported. nih.govresearchgate.net This finding necessitates a revision of the structural formula and chemical names for intermediates like N-tritylolmesartan ethyl and N-tritylolmesartan medoxomil. nih.gov
| Impurity Name | Type | Method of Identification |
| N-1-(5-methyl-2-oxo-1,3-dioxolen-4-yl)methyl derivative of Olmesartan Medoxomil | Regioisomeric | Synthesized and characterized by DSC, IR, NMR, and HRMS/ESI nih.govmdpi.com |
| N-2-(5-methyl-2-oxo-1,3-dioxolen-4-yl)methyl derivative of Olmesartan Medoxomil | Regioisomeric | Synthesized and characterized by DSC, IR, NMR, and HRMS/ESI nih.govmdpi.com |
Imidazole Regioisomeric Impurities of Trityl Olmesartan Ethyl Ester (e.g., N-3 Isomer)
Trityl olmesartan ethyl ester (TOEE) is a key intermediate in the synthesis of olmesartan medoxomil, formed through an N-alkylation reaction. acs.org While the N-1 isomer of the imidazole is the desired product, an undesired N-3 regioisomeric impurity has been detected at levels of 0.2–0.3% in laboratory trials. acs.org This impurity shares the same molecular mass as TOEE, making its identification and control critical. acs.org
Cyclic Impurities and Degradation Products Associated with this compound
The synthesis and purification processes of olmesartan medoxomil can lead to the formation of various impurities, some of which may be cyclic in nature or arise from degradation. For instance, dehydro olmesartan has been identified as a process-related impurity. semanticscholar.orgresearchgate.net
Other Process-Related Impurities (e.g., Olmesartan Acid Impurity)
Several other process-related impurities have been identified during the synthesis of olmesartan medoxomil, originating from the this compound stage or earlier. The olmesartan acid impurity is a notable example, often formed due to hydrolysis. semanticscholar.orgnih.gov Other identified impurities include isopropyl olmesartan, dimedoxomil olmesartan, and dibiphenyl olmesartan. researchgate.netdoaj.org The presence of unreacted starting materials or byproducts from side reactions also contributes to the impurity profile. For example, limiting unreacted 4-[2-(trityltetrazol-5-yl)phenyl]benzyl bromide is crucial to control certain impurities. nih.gov
| Impurity Name | Type | Origin |
| Olmesartan Acid | Process-Related | Hydrolysis of ester functionalities semanticscholar.orgnih.gov |
| Isopropyl Olmesartan | Process-Related | Side reaction during synthesis researchgate.netdoaj.org |
| Dimedoxomil Olmesartan | Process-Related | Side reaction during synthesis researchgate.netdoaj.org |
| Dibiphenyl Olmesartan | Process-Related | Side reaction during synthesis researchgate.netdoaj.org |
| Dehydro Olmesartan | Process-Related | Oxidation semanticscholar.orgresearchgate.net |
| 4-acetyl olmesartan | Process-Related | Side reaction from starting materials semanticscholar.org |
| 5-acetyl olmesartan | Process-Related | Side reaction from starting materials semanticscholar.org |
Mechanistic Understanding of Impurity Formation Pathways in this compound Synthesis
Ester Hydrolysis Mechanisms Leading to Impurities
Ester hydrolysis is a primary pathway for the formation of impurities during the synthesis of olmesartan medoxomil from this compound. nih.gov The medoxomil ester group is susceptible to hydrolysis under both acidic and basic conditions, leading to the formation of the corresponding carboxylic acid, known as the olmesartan acid impurity. semanticscholar.orggoogle.com
The synthesis process involves a deprotection step to remove the trityl group, often carried out in an acidic medium. nih.gov During this step, if the reaction conditions are not carefully controlled, the medoxomil ester can be hydrolyzed. google.com For instance, prolonged reaction times or high concentrations of acid can increase the rate of hydrolysis. google.com Similarly, during work-up procedures involving basic solutions to neutralize the acid, the ester is also at risk of hydrolysis. semanticscholar.org The use of a weak base like potassium bicarbonate or potassium carbonate can help mitigate this by maintaining a slightly alkaline pH, which can reduce the rate of hydrolysis. google.com
The formation of the olmesartan acid impurity is a significant concern as its removal from the final product can be challenging. nih.govgoogle.com Therefore, careful control of pH, temperature, and reaction time during the deprotection and subsequent purification steps is essential to minimize its formation. google.com
Detritylation Side Reactions and Impurity Generation
The protection and subsequent deprotection of the tetrazole nitrogen atom are fundamental steps in the synthesis of sartan drugs like Olmesartan medoxomil. The removal of the trityl (triphenylmethyl) protecting group, known as detritylation, is a critical step that is often associated with the formation of side reactions and process-related impurities. This reaction is typically carried out by treating this compound with an acid in a water-miscible organic solvent, such as a mixture of acetone and water. However, these acidic conditions can also promote undesired reactions. For instance, tetrazolic acids of sartans can be formed as a result of the undesired deprotection of the tetrazole N-atom from the trityl group. While acidic conditions are common, unusual detritylation of the tritylated tetrazole has also been observed under basic reaction conditions during the synthesis of olmesartan derivatives. Impurities formed during this stage can be carried through to the final API, making control at this step essential for producing high-purity Olmesartan medoxomil.
Alkylation Reactions and Regioselectivity Issues
Alkylation is another key synthetic step that presents significant challenges, primarily related to regioselectivity. The alkylation of the tetrazole ring can lead to the formation of regioisomeric impurities. Specifically, during the synthesis of Olmesartan medoxomil, two main regioisomeric process-related impurities have been identified: the N-1 and N-2-(5-methyl-2-oxo-1,3-dioxolen-4-yl)methyl derivatives of Olmesartan.
Interestingly, detailed structural analysis using single-crystal X-ray diffraction (SCXRD) has revealed that N-tritylated intermediates of Olmesartan medoxomil, including this compound, exist exclusively as the N-2 regioisomer, where the trityl group is attached to the N-2 nitrogen atom of the tetrazole ring. This contradicts what had been widely reported previously. This finding is crucial as subsequent alkylation reactions of the deprotected tetrazole can yield a mixture of N-1 and N-2 alkyl derivatives, which are difficult to separate from the final product. The rate of reaction can also influence impurity formation; for example, the alkylation of the tetrazole unit is known to be faster than the alkylation of the carboxyl group, which can lead to the formation of dimedoxomil impurities. The presence of these regioisomeric impurities, such as the N-2 isomer of olmesartan dimedoxomil, complicates purification and necessitates precise control over the alkylation process to ensure the quality of the API.
Analytical Methodologies for Impurity Profiling and Quantification in this compound Production
To control the purity of this compound and the final Olmesartan medoxomil product, a suite of advanced analytical techniques is employed. These methods are essential for identifying, quantifying, and characterizing impurities in accordance with guidelines from the International Council on Harmonisation (ICH), which mandate the identification of any impurity present above 0.1%.
High-Performance Liquid Chromatography (HPLC) Methods for Impurity Detection and Quantification
High-Performance Liquid Chromatography (HPLC) is the primary analytical tool for assessing the purity of this compound and quantifying its related impurities. Stability-indicating reversed-phase HPLC (RP-HPLC) methods have been developed to separate Olmesartan medoxomil from all potential process-related impurities and degradation products. These methods typically use a C18 stationary phase with a mobile phase consisting of an acetonitrile (B52724) and an aqueous buffer. The goal of these methods is to ensure that the level of specific impurities, such as OLM-Me, OLM-Cl, and OLM-eliminate, is below the 0.1% threshold in both the this compound starting material and the final API.
The following table shows sample HPLC data for different batches of N-tritylolmesartan medoxomil, indicating the levels of various impurities identified by their relative retention time (RRT).
| Batch Example | Solvent | Impurity (RRT 0.47) | Impurity (RRT 0.53) | Impurity (RRT 0.61) | Impurity (RRT 0.98) | N-tritylolmesartan medoxomil (RRT 1.00) |
| 1 | DMF | 0.13% | 0.56% | 0.56% | 0.08% | 97.11% |
| 2 | DMF | 1.28% | 0.16% | 0.16% | 0.11% | 95.84% |
| 3 | DMSO | 0.42% | 0.67% | 0.67% | 0.10% | 96.88% |
Data sourced from Molecules, 2015.
Mass Spectrometry (MS) Applications in Impurity Identification
Mass Spectrometry (MS), often coupled with liquid chromatography (LC-MS), is a powerful technique for the structural identification of impurities. High-Resolution Mass Spectrometry (HRMS) with Electrospray Ionization (ESI) is frequently used for the physicochemical characterization of novel impurities, such as the N-2 isomer of olmesartan dimedoxomil. Tandem mass spectrometry (MS/MS) studies are instrumental in establishing the complete mass fragmentation pathway of the drug and its degradation products, which helps in proposing the chemical structures of unknown impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Impurity Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive structural elucidation of process-related impurities. After isolation, typically via preparative HPLC, impurities are subjected to extensive NMR analysis. Full assignment of ¹H, ¹³C, and ¹⁵N NMR signals allows for the unambiguous determination of the molecular structure of impurities, including complex regioisomers. This level of detailed characterization is essential for understanding how impurities are formed and for developing strategies to control them.
Chromatographic Conditions Optimization for Impurity Separation
Optimizing chromatographic conditions is crucial for developing a robust HPLC method capable of resolving all potential impurities from the main API peak. This involves a systematic approach to adjusting various parameters. Key parameters that are often optimized include the mobile phase composition (e.g., the ratio of acetonitrile to aqueous buffer) and the flow rate. The pH of the aqueous buffer is another critical factor that can significantly impact the retention and resolution of ionizable compounds. The column type (e.g., C18) and temperature are also adjusted to achieve the desired separation. This optimization ensures that the analytical method is specific, accurate, and reliable for routine quality control of this compound and the final Olmesartan medoxomil product.
Impurity Profiling and Control of this compound and Related Intermediates
The manufacturing of active pharmaceutical ingredients (APIs) is a complex process where the formation of impurities is a critical concern. For this compound, a key intermediate in the synthesis of the antihypertensive drug Olmesartan medoxomil, rigorous control over its impurity profile is essential to ensure the quality, safety, and efficacy of the final drug product. This article delves into the strategies for impurity control and mitigation during the manufacturing of this compound, focusing on the optimization of reaction conditions, purification techniques, and the establishment of reference standards for analysis.
Structural Elucidation and Stereochemical Investigations of Tritylolmesartan Medoxomil and Intermediates
Regioisomeric Identity of the Trityl Substituent in the Tetrazole Ring (N-1 vs. N-2)
A significant point of investigation in the chemistry of tritylolmesartan medoxomil has been the exact point of attachment of the bulky trityl (triphenylmethyl) protecting group to the nitrogen atoms of the tetrazole ring. Two primary regioisomers are possible: the N-1 and the N-2 isomers. For a considerable time, the scientific literature widely reported the structure as the N-1 isomer. However, recent and more definitive studies have overturned this assumption.
Single-Crystal X-ray Diffraction (SCXRD) Studies for Definitive Structural Assignment
Single-crystal X-ray diffraction (SCXRD) is an authoritative technique for determining the absolute structure of crystalline compounds. Seminal research has employed SCXRD to analyze key intermediates in the synthesis of olmesartan (B1677269) medoxomil, including N-tritylolmesartan ethyl and N-tritylolmesartan medoxomil itself. nih.govmdpi.comdntb.gov.uanih.gov These studies have unequivocally demonstrated that the trityl group is, in fact, attached to the N-2 nitrogen atom of the tetrazole ring. nih.govmdpi.comnih.govresearchgate.netresearchgate.net This finding was a crucial correction to the previously accepted structural formula and systematic chemical names for these intermediates. nih.govmdpi.comnih.govresearchgate.net The SCXRD analysis of both N-tritylolmesartan ethyl and N-tritylolmesartan medoxomil confirmed the retention of the N-2 trityl position throughout the synthetic pathway. nih.gov
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Regioisomer Differentiation (e.g., 15N NMR)
In conjunction with SCXRD, advanced Nuclear Magnetic Resonance (NMR) spectroscopy has been instrumental in differentiating between the N-1 and N-2 regioisomers. Comprehensive NMR studies, including 1H, 13C, and particularly 15N NMR, have been conducted to fully assign the signals of N-tritylolmesartan medoxomil and related impurities. nih.govmdpi.comresearchgate.netresearchgate.netsemanticscholar.org The analysis of long-range 1H-13C correlations in HMBC (Heteronuclear Multiple Bond Correlation) spectra was crucial for the correct assignment of proton and carbon signals. mdpi.com Furthermore, the correlation between an aromatic proton and the tetrazole carbon in 2D HMBC experiments provided clear evidence for the N-2 position of the trityl substituent. researchgate.net A careful re-examination of spectroscopic data from the literature for other sartan intermediates containing the 5-(biphenyl-2-yl)tetrazole moiety has shown that they also predominantly exist as the N-2 trityl regioisomers. nih.govmdpi.comnih.govresearchgate.net
Tautomerism and Isomerism in this compound Derivatives
The synthesis of olmesartan medoxomil and its intermediates is not only characterized by the N-1/N-2 regioisomerism of the trityl group but also by other isomeric considerations, including tautomerism within the imidazole (B134444) ring. acs.orgrawdatalibrary.netkisti.re.kracs.org During the synthesis of trityl olmesartan ethyl ester (TOEE), a key precursor, an unexpected N-3 regioisomeric impurity of TOEE was detected, arising from imidazole tautomerism. acs.orgrawdatalibrary.net This impurity, though present in small amounts (0.2–0.3%), shares the same molecular mass as the desired N-1 isomer, making its identification challenging. acs.orgrawdatalibrary.net The structure of this N-3 regioisomer was definitively confirmed through a multi-step synthesis and subsequent SCXRD analysis. acs.orgrawdatalibrary.net
Furthermore, the alkylation of compounds with a 5-(biphenyl-2-yl)tetrazole moiety can lead to a mixture of N-1 and N-2 alkyl derivatives. semanticscholar.org The ratio of these regioisomers can vary depending on the specific alkylating agent and reaction conditions. semanticscholar.org For instance, alkylation with medoxomil chloride has been reported to yield a mixture of N-1 and N-2 regioisomers. researchgate.netsemanticscholar.org
Analytical Chemistry Methodologies for Tritylolmesartan Medoxomil
Quantitative Analysis of Tritylolmesartan Medoxomil
Quantitative analysis primarily focuses on the final product, olmesartan (B1677269) medoxomil, and its active metabolite, olmesartan, in bulk forms, pharmaceutical formulations, and biological fluids. The methods developed provide the necessary precision, accuracy, and sensitivity for regulatory approval and clinical monitoring.
Application of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantification
For the quantification of olmesartan (the active metabolite of olmesartan medoxomil) in biological matrices such as human plasma, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the preferred technique due to its superior sensitivity and selectivity. lcms.cznih.gov This method is essential for pharmacokinetic and bioequivalence studies. researchgate.netnih.gov
A typical LC-MS/MS method involves a simple sample preparation step, such as liquid-liquid extraction or solid-phase extraction, to isolate the analyte from the complex plasma matrix. nih.govresearchgate.net The extract is then injected into the LC system for chromatographic separation, followed by detection using a tandem mass spectrometer. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which provides high specificity by monitoring a specific precursor-to-product ion transition. nih.gov
For instance, a validated LC-MS/MS method for the simultaneous quantification of olmesartan and hydrochlorothiazide (B1673439) in human plasma utilized negative ion mode electrospray ionization. nih.gov The specific mass transition monitored for olmesartan was m/z 445.20 → 148.90. nih.gov This method demonstrated excellent linearity over a concentration range of 5.002 to 2,599.934 ng/ml, with precision (%CV) ranging from 3.07% to 9.02% and accuracy (%bias) between -5.00% and 0.00%. nih.gov The high sensitivity of LC-MS/MS allows for limits of detection (LOD) below 1 ng/mL for olmesartan in plasma.
Role of Deuterated this compound as an Internal Standard
In quantitative bioanalysis using LC-MS/MS, a stable isotope-labeled (SIL) internal standard is considered the gold standard for ensuring accuracy and precision. researchgate.net While deuterated this compound can serve as a synthetic intermediate for creating deuterated prodrugs, the compound typically used as the internal standard in pharmacokinetic studies is deuterated olmesartan (e.g., Olmesartan-d6). The SIL internal standard is added to samples at a known concentration at the beginning of the sample preparation process. Because it is nearly identical chemically and physically to the analyte, it co-elutes chromatographically and experiences similar effects during extraction and ionization. researchgate.net This allows it to compensate for variations in sample recovery, matrix effects, and instrument response, leading to a more reliable and reproducible quantification of the analyte.
Isotopic Labeling Strategies for Analytical Standards
The synthesis of deuterated internal standards involves sophisticated isotopic labeling techniques. The strategic placement of deuterium (B1214612) atoms creates a molecule with a higher mass that is easily distinguishable from the unlabeled analyte by the mass spectrometer, yet behaves almost identically during the analytical process.
Several labeling strategies for olmesartan have been described:
Labeling the Medoxomil Ester Group: In Olmesartan Medoxomil-d6, deuterium atoms are incorporated into the medoxomil ester portion of the molecule.
Labeling the Core Structure: In Olmesartan-d6 acid, labeling is achieved at the 1,1,1,3,3,3-hexadeuterio-2-hydroxypropan-2-yl moiety. This can be accomplished via an acid-mediated hydrogen-deuterium exchange. A trityl protection-deprotection strategy can be adapted for the synthesis of such deuterated analogs.
The choice of labeling position is critical to ensure that the deuterium atoms are not lost during metabolic processes, which would compromise the standard's effectiveness.
Application in Quantitative Bioanalysis and Pharmacokinetic Studies (e.g., LC-MS/MS)
The use of deuterated olmesartan as an internal standard is fundamental to the successful application of LC-MS/MS methods in clinical research. It has been proven to be a reliable tool for regulatory bioanalysis, including pharmacokinetic and bioequivalence studies. nih.gov
By compensating for analytical variability, the deuterated internal standard significantly enhances the precision and accuracy of the measurements. This is crucial in pharmacokinetic studies, which track the absorption, distribution, metabolism, and excretion of a drug over time. An LC-MS/MS method using a deuterated internal standard was validated and successfully applied in a bioequivalence study following a single oral dose of olmesartan medoxomil in humans. researchgate.netnih.gov The method demonstrated a linear range of 5–2500 ng/mL in plasma, which is well-suited for capturing the concentration profile of the drug in clinical subjects. researchgate.netnih.gov The enhanced analytical precision and reduced inter-assay variability afforded by this approach are indispensable for generating the high-quality data required for drug development and regulatory submission.
Stability and Degradation Studies of Tritylolmesartan Medoxomil
Stress Testing and Forced Degradation Studies on Tritylolmesartan Medoxomil
Forced degradation studies are essential to understand the inherent stability of a drug substance. In the context of this compound, stress testing is often part of the broader analysis of Olmesartan (B1677269) medoxomil and its impurities.
Stress testing has been conducted to shed light on the inherent stability characteristics of drug substances. researchgate.net Studies have shown that during the synthesis of Olmesartan medoxomil, one of the key steps is the deprotection of the trityl group from this compound. nih.gov This process itself can be considered a form of chemical stress. For instance, the removal of the trityl group is often accomplished using aqueous acetic acid at ambient temperature. nih.gov
In the synthesis process, the N-alkylation step to produce this compound can be hampered by the formation of various impurities due to side reactions, indicating a degree of instability under certain synthetic conditions. nih.gov Problems such as ester hydrolysis and detritylation can lead to lower yields and the generation of impurities. nih.gov
Identification of Degradation Products and Pathways of this compound
The degradation of this compound is closely linked to the impurities found in the final Olmesartan medoxomil product. The primary degradation pathway for this compound is the cleavage of the trityl group to form Olmesartan medoxomil. nih.gov
During the synthesis of this compound, several process-related impurities can be formed. These are effectively degradation products of the intended reaction pathway. The formation of these impurities is often due to the reaction conditions, such as the presence of bases like potassium carbonate. nih.gov
Key impurities that can arise from the synthesis and subsequent degradation of this compound include:
Olmesartan acid impurity : This can be formed by the hydrolysis of the medoxomil ester. nih.gov
Detritylated impurities : These arise from the premature loss of the trityl protecting group. nih.gov
A significant finding in the study of sartan intermediates is that compounds like N-tritylolmesartan medoxomil exist exclusively as N-2-trityl regioisomers, which has implications for understanding its reactivity and degradation. researchgate.netmdpi.com
The following table summarizes some of the impurities related to the synthesis and degradation of this compound:
| Impurity Name | Formation Pathway | Reference |
| Olmesartan acid | Ester hydrolysis | nih.gov |
| Detritylated compounds | Loss of trityl group | nih.gov |
| N-1 and N-2-medoxomil regioisomers | Side reactions during synthesis | mdpi.com |
Influence of Environmental Factors on this compound Stability
The stability of this compound is influenced by environmental factors such as temperature and the presence of incompatible materials. While specific, detailed environmental stability studies on isolated this compound are not extensively documented in the provided results, its stability can be inferred from the conditions of its synthesis and handling.
The compound is generally stable under recommended storage temperatures and pressures. aksci.com However, certain conditions should be avoided to prevent degradation. For instance, the generation of dust should be minimized. aksci.com
Incompatible materials that can affect the stability of this compound include strong oxidizing agents. aksci.comcleanchemlab.com Contact with such agents can lead to hazardous decomposition. aksci.com Hazardous decomposition products include carbon oxides and nitrogen oxides. aksci.com
The stability of wet this compound has been studied, confirming that the product is stable at ambient temperature. nih.gov For long-term storage, a temperature of 2-8°C is recommended. aksci.com
The following table outlines the known stability information for this compound:
| Factor | Influence on Stability | Reference |
| Temperature | Stable at ambient temperature; long-term storage at 2-8°C recommended. | nih.govaksci.com |
| Incompatible Materials | Strong oxidizing agents can cause decomposition. | aksci.comcleanchemlab.com |
| Physical State | Avoid dust generation. | aksci.com |
Crystallography and Polymorphism of Tritylolmesartan Medoxomil
Identification and Characterization of Crystalline Forms of Tritylolmesartan Medoxomil
Research has led to the identification and detailed characterization of specific crystalline forms of this compound. A significant finding is the existence of an acetone (B3395972) solvate of this compound, which has been characterized using single-crystal X-ray diffraction (SCXRD). mdpi.comsemanticscholar.org This analysis has been instrumental in confirming the precise molecular structure of this intermediate. mdpi.comresearchgate.net
A pivotal study revised the long-held belief about the attachment of the trityl group in sartan intermediates. mdpi.comsemanticscholar.org The SCXRD analysis of this compound demonstrated that the trityl substituent is attached to the N-2 nitrogen atom of the tetrazole ring, not the N-1 position as previously reported. mdpi.comsemanticscholar.org This finding is crucial for understanding the reactivity and impurity profile during the synthesis of Olmesartan (B1677269) Medoxomil. mdpi.com
The crystalline form of this compound acetone solvate has been characterized with the following crystallographic parameters:
| Parameter | Value | Reference |
| Chemical Formula | C48H44N6O6 · C3H6O | semanticscholar.org |
| Molecular Weight | 858.97 g/mol | semanticscholar.org |
| Crystal System | Orthorhombic | semanticscholar.org |
| Space Group | P212121 | semanticscholar.org |
| Temperature | 100(2) K | semanticscholar.org |
| Wavelength | 0.71073 Å | semanticscholar.org |
Solvate Formation in this compound (e.g., Acetone Solvates)
The formation of solvates, particularly acetone solvates, is a notable characteristic of this compound. google.comgoogle.com A novel acetone solvate has been identified and is considered beneficial for the production of high-purity Olmesartan Medoxomil. google.comgoogle.com This solvate contains one mole of acetone for every mole of this compound in its dry form. google.com
The acetone solvate crystals can be precipitated by dissolving this compound in acetone, which may contain up to 20% (w/w) water, and then concentrating or cooling the solution. google.com The precipitation is typically carried out by cooling the reaction mixture to a temperature between 0°C and 25°C. google.com The use of seed crystals can also facilitate the crystallization process. google.com The isolation of these crystals can be achieved through standard methods like filtration or centrifugal separation. google.com
Impact of Polymorphism on Manufacturing Processes and Intermediate Quality
The polymorphic form of this compound, specifically the formation of its acetone solvate, has a significant positive impact on the manufacturing process and the quality of the final product, Olmesartan Medoxomil. google.comgoogle.com The use of these novel acetone solvate crystals as the starting material in the detritylation step leads to the production of high-purity Olmesartan Medoxomil with reduced levels of impurities. google.com
Controlling the crystallization of the this compound intermediate allows for the effective removal of process-related impurities. The isolation of this compound as a crystalline solid is a key step in achieving high purity (up to 97.5% by HPLC) before its conversion to Olmesartan Medoxomil. This ensures that the final active pharmaceutical ingredient (API) meets the stringent requirements set by regulatory bodies. nih.gov
The formation of specific regioisomers during synthesis is a critical aspect of quality control. nih.govmdpi.com The incorrect structural assignment of intermediates can lead to a misunderstanding of impurity formation. mdpi.com The characterization of the N-2 tritylated regioisomer of this compound provides a clearer understanding of the reaction pathways and helps in minimizing the formation of related impurities. mdpi.comsemanticscholar.org By using the well-defined crystalline acetone solvate of this compound, manufacturers can improve the efficiency and control of the synthesis, ultimately yielding a higher quality Olmesartan Medoxomil. google.com
Patent Landscape and Intellectual Property in Tritylolmesartan Medoxomil Production
Analysis of Key Patents Related to Tritylolmesartan Medoxomil Synthesis
The foundational patent for Olmesartan (B1677269) Medoxomil, and by extension, its tritylated precursor, is U.S. Patent 5,616,599 , assigned to Sankyo Company, Limited. justia.comgoogle.comgoogleapis.com First disclosing the compound, this patent laid the groundwork for its therapeutic use and initial methods of preparation. justia.comgoogle.comgoogleapis.com The processes described in the '599 patent often serve as a benchmark for subsequent innovations. google.com
Following the original disclosure, numerous patents have been filed, focusing on refining the synthesis of this compound and its conversion to Olmesartan Medoxomil. These patents can be broadly categorized into those that improve the core synthesis process and those that focus on purification and impurity control.
For instance, WO2008043996A2 describes a cost-effective synthesis that minimizes impurity formation during the coupling of 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazol-5-carboxylic acid alkyl ester with a trityl biphenyl (B1667301) halide. google.com This patent highlights the importance of process efficiency and purity from the initial steps of the synthesis.
The table below summarizes some of the key patents related to the synthesis of this compound.
| Patent Number | Assignee/Applicant | Key Innovation |
| U.S. Patent 5,616,599 | Sankyo Company, Limited | Initial disclosure of Olmesartan Medoxomil and its synthesis. justia.comgoogle.comgoogleapis.com |
| WO2008043996A2 | Not specified in snippets | Cost-effective synthesis with minimized impurity formation. google.com |
| EP 2173741 B1 | Not specified in snippets | "One-pot" synthesis process for this compound. googleapis.com |
| WO2006029056A1 | Teva Pharmaceutical Industries Ltd. | Process for preparing Olmesartan Medoxomil from this compound with improved impurity profile. google.com |
| EP2426126A1 | Daiichi Sankyo Company, Limited | Method for producing high-purity Olmesartan Medoxomil using a solvent containing water in the tritylation and DMDO esterification steps. google.com |
Patent Strategies for Process Innovations and Impurity Control
A major focus of the patent strategy surrounding this compound has been the control of impurities that can arise during synthesis. These impurities can affect the safety, efficacy, and stability of the final active pharmaceutical ingredient (API), Olmesartan Medoxomil.
Several patents specifically address the reduction of key impurities. For example, U.S. Patent 7,563,814 B2 and U.S. Patent Application 2006/0149078A1 focus on processes to prepare Olmesartan Medoxomil with less than 0.1% of specific impurities known as OLM-Me, OLM-Cl, and OLM-eliminate. google.comgoogle.com These patents disclose that by selecting this compound with low levels of the corresponding precursor impurities (MTT-Me, MTT-Cl, and MTT-eliminate), the final API will have a higher purity profile. google.comgoogle.com
The formation of Olmesartan acid (OLM-acid) is another significant concern. U.S. Patent Application 2014/0179930A1 and WO 2006/029057 A1 describe processes to reduce the level of this impurity. googleapis.comgoogle.com The '599 patent's original process was noted to produce crude Olmesartan Medoxomil with 2.2% OLM-acid, while newer processes aim for levels below 1% in the crude product and even lower in the final purified API. google.com
Patent strategies also involve the use of specific solvents and reaction conditions to minimize impurity formation. Patent 1910343 discloses that conducting the alkylation step in acetonitrile (B52724) instead of N,N-dimethylformamide leads to higher yields and lower levels of impurities. epo.org
The following table details some of the patents focused on impurity control.
| Patent Number | Assignee/Applicant | Impurity Targeted | Strategy |
| U.S. 7,563,814 B2 | Not specified in snippets | OLM-Me, OLM-Cl, OLM-eliminate | Selecting this compound with low levels of precursor impurities. google.com |
| U.S. 2006/0149078A1 | Not specified in snippets | OLM-Me, OLM-Cl, OLM-eliminate | Preparing Olmesartan Medoxomil with less than 0.1% of these impurities. google.com |
| U.S. 2014/0179930A1 | Not specified in snippets | Olmesartan acid (OLM-acid) | Utilizing agitated thin film drying to remove aqueous organic acid at low temperatures. google.com |
| WO 2006/029057 A1 | Not specified in snippets | Olmesartan acid (OLM-acid) | Purification process using a C3-6 ketone, like acetone (B3395972), and water. googleapis.com |
| Patent 1910343 | Krka | Dehydro olmesartan medoxomil, N-alkylated impurities | Use of acetonitrile as a solvent in the alkylation step. epo.org |
Q & A
Q. What synthetic methodologies are employed for Tritylolmesartan medoxomil, and how are intermediates characterized during API synthesis?
this compound is synthesized as a key intermediate in the production of olmesartan medoxomil, a prodrug for the angiotensin II receptor antagonist olmesartan. The synthesis involves multi-step organic reactions, including tritylation to protect functional groups and subsequent hydrolysis. Critical characterization techniques include:
- High-Performance Liquid Chromatography (HPLC) : To monitor purity and quantify intermediates during synthesis .
- Fourier-Transform Infrared Spectroscopy (FTIR) : For structural confirmation by comparing spectra to reference standards .
- Voltammetric Analysis : Validated square-wave voltammetry at pH 6.5 phosphate buffer enables sensitive quantification (detection limit: 0.50 µg/mL) without interference from excipients .
Q. Which analytical methods are validated for stability testing of this compound in bulk drug substances?
Stability-indicating methods must resolve degradation products and process-related impurities. Key approaches include:
- HPLC with System Suitability Testing : USP-compliant methods ensure resolution ≥5 between olmesartan medoxomil and its related compounds (e.g., related compound A) .
- Inductively Coupled Plasma Mass Spectrometry (ICP-MS) : Detects metal impurities (e.g., heavy metals) per USP guidelines .
- Forced Degradation Studies : Acid/alkali hydrolysis, oxidation, and photolysis are used to validate method robustness under stressed conditions .
Advanced Research Questions
Q. How can factorial design optimize the synthesis of this compound to enhance yield and reduce impurities?
Response Surface Methodology (RSM) and factorial designs are critical for process optimization:
- 32-Factorial Design : Used in formulation studies to evaluate variables like reaction time, temperature, and catalyst concentration. Dependent variables (e.g., yield, impurity levels) are modeled using polynomial equations to identify optimal conditions .
- Quality by Design (QbD) : Incorporates risk assessment and design space exploration to ensure robustness. For example, HPLC method development using QbD principles improves sensitivity and reproducibility .
Q. What in silico strategies predict the binding affinity of metabolites derived from this compound to target receptors?
Molecular docking tools like AutoDock Vina (via PyRx) simulate interactions between olmesartan (the active metabolite) and angiotensin II receptor subtypes. Key steps include:
- Protein Preparation : Retrieve AT1 receptor structures (PDB ID) and optimize hydrogen bonding.
- Ligand Docking : Assess binding energy (ΔG) and root-mean-square deviation (RMSD) to compare affinity with other ARBs (e.g., azilsartan) .
- Validation : Cross-reference docking results with in vitro binding assays to resolve discrepancies .
Q. How should researchers address contradictions in pharmacokinetic data between preclinical and clinical studies of prodrugs like this compound?
- Population Pharmacokinetic Modeling : Stratify data by covariates (e.g., age, renal function) to identify outliers. For example, olmesartan medoxomil’s bioavailability (26%) varies due to BCS class II properties, requiring nonlinear mixed-effects modeling .
- Comparative Efficacy Trials : Use randomized, double-blind designs (e.g., olmesartan vs. candesartan) with ambulatory blood pressure monitoring (ABPM) to assess 24-hour efficacy. Adjust for covariates via analysis of covariance (ANCOVA) .
Methodological Tables
Q. Table 1: Key Analytical Techniques for this compound
Q. Table 2: Experimental Design for Synthesis Optimization
| Variable | Range Studied | Impact on Yield/Purity | Optimal Value |
|---|---|---|---|
| Reaction Time | 4–12 hours | ↑ Time → ↑ Impurity B | 8 hours |
| Catalyst Loading | 0.5–2.0 mol% | Nonlinear correlation | 1.2 mol% |
| Temperature | 60–100°C | ↑ Temp → ↑ Degradation | 80°C |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
